2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide

Description

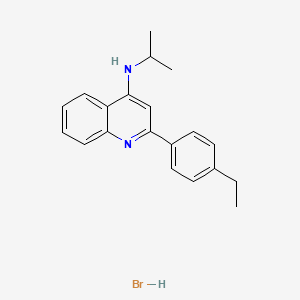

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide is a quinoline-derived compound featuring a 4-ethylphenyl group at the 2-position of the quinoline core and an isopropylamine substituent at the 4-position, with a hydrobromide salt enhancing its solubility. The hydrobromide salt likely improves aqueous solubility, a feature shared with other pharmaceutical salts like eletriptan hydrobromide .

Properties

CAS No. |

853349-79-8 |

|---|---|

Molecular Formula |

C20H23BrN2 |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-N-propan-2-ylquinolin-4-amine;hydrobromide |

InChI |

InChI=1S/C20H22N2.BrH/c1-4-15-9-11-16(12-10-15)19-13-20(21-14(2)3)17-7-5-6-8-18(17)22-19;/h5-14H,4H2,1-3H3,(H,21,22);1H |

InChI Key |

QLNVMDVZGWFHFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(C)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Isopropylamine Moiety: The isopropylamine group can be added through a nucleophilic substitution reaction, where the quinoline derivative is reacted with isopropylamine under basic conditions.

Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the isopropylamine moiety may interact with protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: 2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine

- Key Differences: The isopentyl group (vs. Computational models suggest that bulkier substituents may improve binding affinity to residues like Y674 and R295 .

- Implications : The shorter isopropyl group in the target compound might reduce steric hindrance, favoring entry into shallower binding pockets.

Functional Analog: iCRT3

- Structural Contrast: iCRT3’s oxazole core and sulfanyl-acetamide side chain differ significantly from the quinolinamine scaffold. This divergence directs activity toward the Wnt/β-catenin pathway rather than viral enzymes .

- Pharmacokinetics: While iCRT3 is cell-permeable, the hydrobromide salt in the target compound likely enhances aqueous solubility, a critical factor for intravenous administration.

Sensory Modulator: VUAA1

- Application Divergence: VUAA1’s triazole and pyridinyl groups target insect odorant receptors, underscoring how minor structural changes (e.g., triazole vs. quinoline) shift activity from antiviral to sensory modulation .

Pharmaceutical Salt: Eletriptan Hydrobromide

- Salt Form Comparison : Both compounds utilize hydrobromide salts to improve solubility. Eletriptan’s rapid absorption profile suggests that the target compound’s salt form may similarly enhance bioavailability .

Biological Activity

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a quinoline core and specific substitutions, contribute to its reactivity and interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Components

- Quinoline Core : Provides a platform for biological activity, allowing for intercalation with DNA.

- Isopropylamine Moiety : Potentially interacts with protein targets, modulating their activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, which may inhibit DNA replication and transcription.

- Enzyme Interaction : The isopropylamine group may modulate enzyme activity, impacting various biochemical pathways.

- Receptor Binding : Potential interactions with cellular receptors could lead to altered signaling pathways associated with disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For example, its minimum inhibitory concentration (MIC) values have been documented in several studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cancer Cell Line Testing

In a study involving human cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 3.5 | G2/M phase cell cycle arrest |

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment.

Research Findings

Recent studies have focused on optimizing the structure of quinoline derivatives to enhance their biological efficacy. Modifications to the side chains have shown promising results in increasing potency against both microbial and cancerous cells.

Structural Modifications and Their Effects

Research has indicated that small changes in the chemical structure can significantly impact biological activity:

- Alkyl Chain Length : Increasing the length of alkyl chains on the quinoline ring has been associated with improved antimicrobial activity.

- Substituent Variations : Different substituents at specific positions on the quinoline ring can enhance binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or Buchwald-Hartwig amination using 4-chloroquinoline derivatives. For example, substituting 4-chloroquinoline with isopropylamine under reflux in anhydrous ethanol at elevated temperatures (e.g., 150°C for 24 hours) can yield the quinolinamine scaffold . Optimization includes adjusting equivalents of amine (e.g., 20 equiv.), solvent polarity, and reaction duration. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent integration and connectivity, particularly distinguishing ethylphenyl and isopropyl groups. Aromatic protons in quinoline appear between δ 7.5–9.0 ppm, while ethyl and isopropyl groups show signals near δ 1.0–1.5 ppm .

- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups like N-H stretches (~3300 cm⁻¹) and C-Br bonds (if present) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous release.

- Storage : Keep in a sealed container under dry, inert conditions (-20°C for long-term stability) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., kinases) by aligning the quinoline core and substituents within active sites.

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes in physiological conditions (e.g., solvation models) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Validate potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under consistent conditions (pH, temperature).

- Meta-Analysis : Compare structural analogs (e.g., 4-oxo-1,4-dihydroquinoline derivatives) to identify substituent-dependent trends .

Q. What methodologies investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive/non-competitive binding .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., topoisomerases) upon ligand binding .

- Western Blotting : Assess downstream signaling markers (e.g., phosphorylated proteins) in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.